molecular formula C10H17ClFNO2 B13547916 Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate

Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate

Cat. No.: B13547916
M. Wt: 237.70 g/mol
InChI Key: RXYQQALNQYMHFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a fluorine atom attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-chloro-3-fluoropiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the ester group or to modify the piperidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

    Substitution Reactions: Products with different substituents on the piperidine ring.

    Hydrolysis: 4-chloro-3-fluoropiperidine-1-carboxylic acid.

    Reduction: Various reduced forms of the piperidine derivative.

Scientific Research Applications

Chemistry: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes. It may also be explored for its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the chlorine and fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
  • Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Uniqueness: Tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate is unique due to the specific combination of substituents on the piperidine ring. The presence of both chlorine and fluorine atoms can significantly affect its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H17ClFNO2

Molecular Weight

237.70 g/mol

IUPAC Name

tert-butyl 4-chloro-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H17ClFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3

InChI Key

RXYQQALNQYMHFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)Cl

Origin of Product

United States

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